Methoserpidine
Overview
Description
Methoserpidine is an antihypertensive drug related to reserpine. It is known for its ability to deplete monoamines, such as norepinephrine, from nerve endings, which leads to a decrease in blood pressure . This compound is chemically classified as a yohimbine alkaloid and has the molecular formula C33H40N2O9 .
Preparation Methods
The synthesis of methoserpidine involves several steps, starting from the yohimbine skeleton. The key steps include:
Methoxylation: Introduction of methoxy groups at specific positions on the yohimbine skeleton.
Benzoylation: Attachment of a trimethoxybenzoyl group to the molecule.
Esterification: Formation of the ester linkage at the carboxylate group.
Industrial production methods typically involve optimizing these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Methoserpidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methoserpidine has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of yohimbine alkaloids in various chemical reactions.
Biology: Investigated for its effects on neurotransmitter levels and nerve function.
Medicine: Studied for its potential use in treating hypertension and other cardiovascular conditions.
Industry: Utilized in the development of antihypertensive drugs and related pharmaceuticals.
Mechanism of Action
Methoserpidine exerts its effects by inhibiting the vesicular monoamine transporter (VMAT), which is responsible for transporting neurotransmitters into synaptic vesicles. By inhibiting VMAT, this compound depletes monoamines like norepinephrine from nerve endings, leading to a decrease in blood pressure . This mechanism is similar to that of reserpine, another antihypertensive drug.
Comparison with Similar Compounds
Methoserpidine is similar to other yohimbine alkaloids, such as reserpine and deserpidine. it has unique properties that distinguish it from these compounds:
Reserpine: Both this compound and reserpine inhibit VMAT, but this compound has a different substitution pattern on the yohimbine skeleton, which may affect its pharmacokinetics and pharmacodynamics.
Deserpidine: Similar to this compound, deserpidine is also a VMAT inhibitor, but it has different functional groups that influence its activity and side effect profile.
Conclusion
This compound is a valuable compound in the field of antihypertensive drugs, with unique chemical properties and a well-defined mechanism of action. Its synthesis, chemical reactions, and scientific applications make it an important subject of study in various fields of research.
Properties
CAS No. |
865-04-3 |
---|---|
Molecular Formula |
C33H40N2O9 |
Molecular Weight |
608.7 g/mol |
IUPAC Name |
methyl (1S,15R,17S,18S,19R,20R)-7,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
InChI |
InChI=1S/C33H40N2O9/c1-38-19-7-8-23-22(14-19)20-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)21(18)15-24(35)29(20)34-23/h7-8,11-12,14,18,21,24,27-28,31,34H,9-10,13,15-16H2,1-6H3/t18-,21+,24-,27-,28+,31+/m0/s1 |
InChI Key |
ULBNWNUHGJLQHO-WJWBCCRZSA-N |
Isomeric SMILES |
CO[C@@H]1[C@H](C[C@H]2CN3CCC4=C([C@@H]3C[C@H]2[C@H]1C(=O)OC)NC5=C4C=C(C=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC |
SMILES |
COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=C(C=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC |
Canonical SMILES |
COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=C(C=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC |
Appearance |
Solid powder |
865-04-3 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Methoserpidine; Decaserpil; Neoserpin; Resertene; R 694; R-694; R694; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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